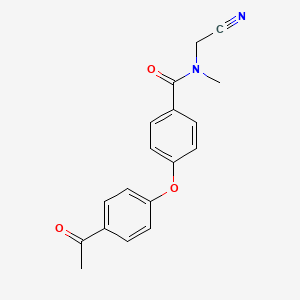

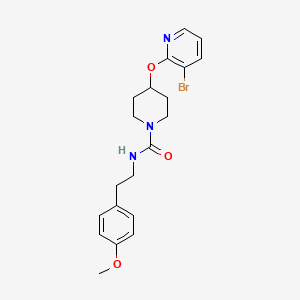

![molecular formula C20H21N5O3 B2481443 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1323645-67-5](/img/structure/B2481443.png)

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemicals that exhibit notable properties due to their unique structural features. The structural composition includes a benzimidazole moiety, an imidazolidinone ring, and a methoxyphenyl group, which are central to its diverse chemical properties and reactions.

Synthesis Analysis

The synthesis of related benzimidazole and imidazolidinone compounds involves multiple steps, including the formation of intermediate structures, use of specific reagents, and conditions tailored to achieve high purity and yields. Techniques such as NMR, IR, and Mass spectrometry are typically employed to confirm the chemical structures of synthesized compounds (Sethusankar et al., 2002).

Molecular Structure Analysis

X-ray diffraction studies and spectroscopic analyses are critical for understanding the molecular structure of these compounds. The planarity of the imidazolidine-2,4-dione system, the dihedral angles between different rings, and the stabilization of molecular structure through various interactions are key highlights. Intermolecular hydrogen bonds play a significant role in stabilizing the molecular packing (Sethusankar et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of benzimidazole derivatives often involves interactions with various reagents leading to the formation of novel compounds with potential biological activities. These reactions are influenced by the nature of the substituents on the benzimidazole ring and the reaction conditions employed (Koppireddi et al., 2013).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for the application of these compounds in various fields. The crystal structure, determined by single-crystal X-ray diffraction, provides insights into the compound's stability and potential intermolecular interactions (Sethusankar et al., 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different chemical reagents, stability under various conditions, and potential to undergo specific chemical transformations, are defined by the functional groups present in the compound. Studies on benzimidazole derivatives highlight their potential antioxidant and anti-inflammatory activities, which are attributed to their chemical structure (Koppireddi et al., 2013).

Applications De Recherche Scientifique

Molecular Structure and Crystallography

The molecular structure and crystallography of related compounds to N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide have been a subject of study. For instance, a compound named 5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione, with a similar molecular structure, has been examined. This compound crystallizes in a centrosymmetric space group, and its molecular structure is stabilized by various interactions, including C-H.O and N-H.O interactions (Sethusankar, Thennarasu, Velmurugan, & Jib-Kim, 2002).

Synthesis and Antibacterial Activity

Compounds with structural similarities to this compound have been synthesized and evaluated for their antibacterial activity. For example, synthesis and antibacterial activity of 2-(4-aminophenyl) benzimidazole-based pyramiding derivatives, which are related structurally, have been explored (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Antimicrobial and Genotoxic Properties

Studies have also focused on the synthesis of 1H-benzoimidazol-2-ylamine derivatives, which are structurally related, for investigating their antimicrobial and genotoxic properties. These compounds' crystal and molecular structures were determined, and they exhibited significant antimicrobial activities (Benvenuti et al., 1997).

Antioxidant and Anti-inflammatory Activities

Research on compounds like N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, which are related in structure, has shown promising antioxidant and anti-inflammatory activities. Some of these compounds exhibited both antioxidant and anti-inflammatory activities, indicating their potential therapeutic uses (Koppireddi et al., 2013).

Anthelmintic Activity

Another area of research involves evaluating the anthelmintic activity of benzimidazole derivatives, akin to this compound. Studies have been conducted on novel synthesized 1,2,4-triazole moiety clubbed with benzimidazole ring, exhibiting good anthelmintic activity (Kumar & Sahoo, 2014).

Propriétés

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c1-28-15-8-6-14(7-9-15)25-11-10-24(20(25)27)13-19(26)21-12-18-22-16-4-2-3-5-17(16)23-18/h2-9H,10-13H2,1H3,(H,21,26)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUOAJQKXVFOKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

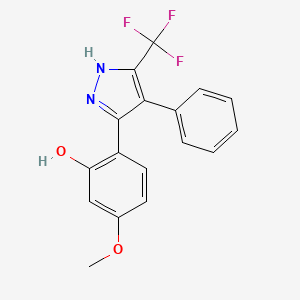

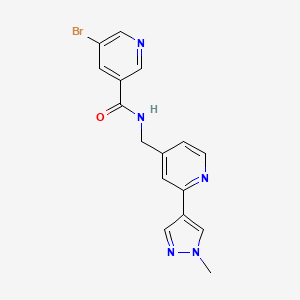

![2-(2-Ethyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2481360.png)

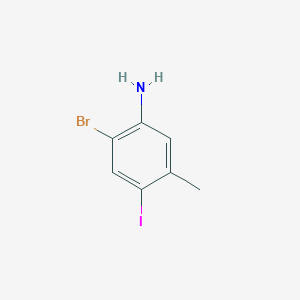

![spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one](/img/structure/B2481361.png)

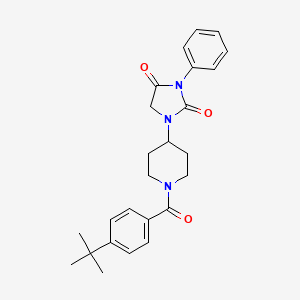

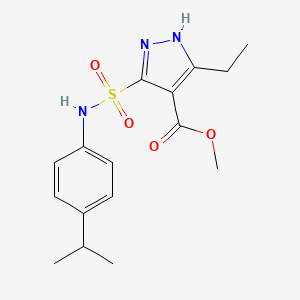

![[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B2481365.png)

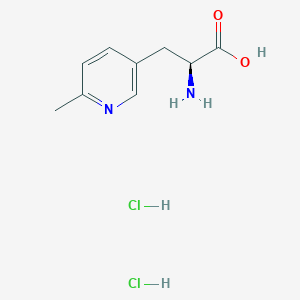

![(E)-2-cyano-N-cyclopropyl-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2481368.png)

![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-piperazinyl]-4-oxo-, hydrochloride](/img/no-structure.png)

![9'-Chloro-2'-(4-fluorophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2481377.png)